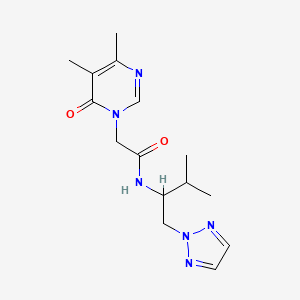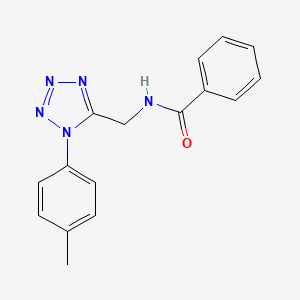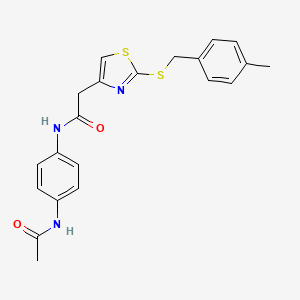![molecular formula C15H11N3S B2590127 6-(Methylthio)benzimidazo[1,2-c]quinazoline CAS No. 76196-83-3](/img/structure/B2590127.png)
6-(Methylthio)benzimidazo[1,2-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Methylthio)benzimidazo[1,2-c]quinazoline” is a quinazoline derivative . Quinazoline derivatives are nitrogen-rich heterocyclic compounds that have drawn attention due to their significant biological activities . The molecular formula of “6-(Methylthio)benzimidazo[1,2-c]quinazoline” is C15H11N3S, and its molecular weight is 265.33.
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, 2-(2-aminophenyl)-1H-imidazoles was reduced by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then reacted with isothiocyanates to get an intermediate .Molecular Structure Analysis
The molecular structure of “6-(Methylthio)benzimidazo[1,2-c]quinazoline” includes a benzimidazole fused to a quinazoline, with a methylthio group attached at the 6-position.Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, in the synthesis of imidazo[1,2-c]quinazoline derivatives, 2-(2-nitro-phenyl)-1H-imidazoles was reduced by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then reacted with isothiocyanates to get an intermediate .科学的研究の応用
Heterocyclic Chemistry and Biological Activities
Research has highlighted the synthesis and biological evaluation of condensed benzimidazoles, quinazolines, and perimidines, which exhibit considerable biological activities. These compounds, incorporating structures similar to 6-(Methylthio)benzimidazo[1,2-c]quinazoline, have shown antihypertensive, diuretic, anorectic, and thermoregulating effects in animal studies, alongside herbicidal properties (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).
Optoelectronic Applications
Quinazoline derivatives, including those related to 6-(Methylthio)benzimidazo[1,2-c]quinazoline, have been extensively researched for their applications in optoelectronic materials. These compounds are utilized in the fabrication of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their significant photo- and electroluminescence properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry and Drug Design
Quinazoline and its derivatives are critically examined for their potential in medicinal chemistry. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These structures serve as versatile lead molecules in the synthesis of novel medicinal agents, showing promising antibacterial activities among other therapeutic benefits (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Synthesis and Utility in Organic Chemistry
The synthesis of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines highlights the synthetic utilities of such compounds. These processes reveal the extensive biological applications and potential for development into CNS acting drugs, demonstrating the versatility and significance of the benzimidazole and quinazoline scaffolds in organic and medicinal chemistry (Ibrahim, 2011).
将来の方向性
Quinazoline derivatives, including “6-(Methylthio)benzimidazo[1,2-c]quinazoline”, continue to be a focus of research due to their significant biological activities . Future research may focus on developing new synthetic methods, exploring additional biological activities, and optimizing their pharmacological properties .
特性
IUPAC Name |
6-methylsulfanylbenzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-19-15-17-11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)18(14)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKHKTWLEZZJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)benzimidazo[1,2-c]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2590054.png)

![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)
![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)



![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2590066.png)
